molecular formula C16H14N4 B14012685 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine

4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine

Cat. No.: B14012685
M. Wt: 262.31 g/mol
InChI Key: WWRNHYJLVIXUEJ-WQRHYEAKSA-N
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Description

4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine is a heterocyclic compound with the molecular formula C16H14N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of imidazole synthesis can be applied. These methods often involve multi-step processes that include the formation of the imidazole ring followed by functionalization to introduce the phenyl and phenylmethylene groups.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and hydrogenated imidazole derivatives .

Scientific Research Applications

4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine apart from these compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl and phenylmethylene groups contribute to its distinct reactivity and potential therapeutic applications .

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

1-[(Z)-benzylideneamino]-4-phenylimidazol-2-amine

InChI

InChI=1S/C16H14N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-12H,(H2,17,19)/b18-11-

InChI Key

WWRNHYJLVIXUEJ-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\N2C=C(N=C2N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3

Origin of Product

United States

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